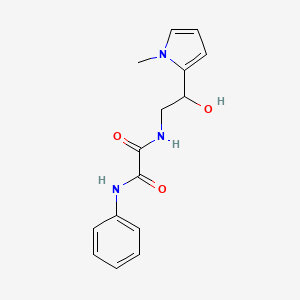![molecular formula C23H19ClN2O5 B2415736 6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931694-00-7](/img/structure/B2415736.png)
6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chromen-8-yl group (a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), an oxadiazolyl group (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a tert-butyl group (a branched alkyl group). The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the chromen-8-yl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Chemical Interaction and Synthesis
The compound has been studied for its chemical interactions and synthesis methods. For instance, Shablykin et al. (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, leading to the formation of various products, including oxo-1H-isochromen-yl acetates (O. Shablykin, Daniil Merzhyievsky, & O. Shablykina, 2017).
Biological Activity
- Antitumor Activity: Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and evaluated their antitumor activity, finding compound 7 to be particularly potent (Catalin V. Maftei et al., 2013).
- Antioxidant Properties: Shakir et al. (2014) synthesized new compounds with 1,3,4-oxadiazole moieties and evaluated their antioxidant activity, with some compounds showing significant free-radical scavenging ability (R. M. Shakir, A. Ariffin, & M. Abdulla, 2014).
- Antibacterial and Antifungal Agents: Rasool et al. (2016) synthesized new compounds incorporating oxadiazole, showing moderate to excellent antibacterial agents (S. Rasool et al., 2016).
Synthesis Techniques
Advanced synthesis techniques have been applied to similar compounds. Kapadiya and Dholaria (2021) used microwave and conventional synthesis methods for coumarin-oxadiazole adducts, evaluating their anti-microbial activity (K. Kapadiya & P. Dholaria, 2021).
Future Directions
Properties
IUPAC Name |
[6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-12(27)29-18-11-15(23(2,3)4)9-14-10-17(22(28)30-19(14)18)21-25-20(26-31-21)13-5-7-16(24)8-6-13/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBGAZOPSCERR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
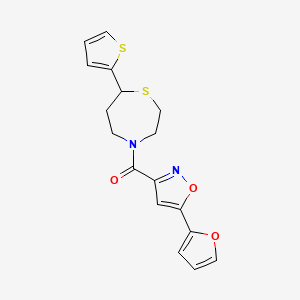

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)
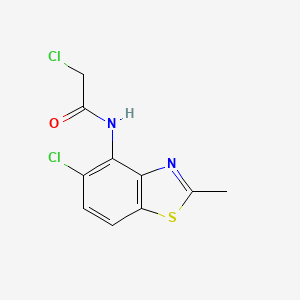
![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)
![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)
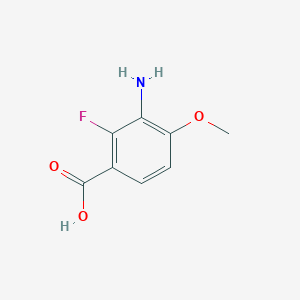
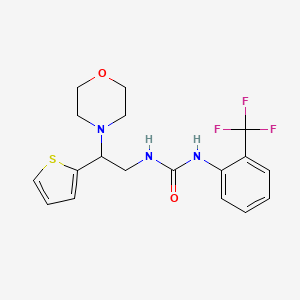
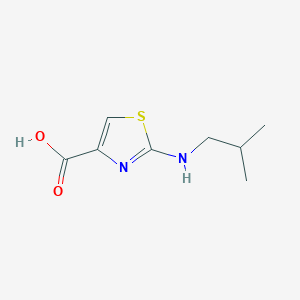
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2415672.png)
